molecular formula C11H14N2O2S B7571258 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B7571258
M. Wt: 238.31 g/mol
InChI Key: ORKOTQXEANKAAE-UHFFFAOYSA-N
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Description

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide, also known as Oxitriptan, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of tryptophan, an essential amino acid and precursor to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.

Mechanism of Action

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide acts as a selective serotonin reuptake inhibitor (SSRI), meaning it inhibits the reuptake of serotonin into nerve cells, thereby increasing the amount of serotonin available to bind to receptors in the brain. This mechanism of action is similar to that of commonly used antidepressant medications.
Biochemical and Physiological Effects:
The increased availability of serotonin in the brain has been shown to have a variety of biochemical and physiological effects, including improvements in mood, appetite, and sleep. This compound has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide in lab experiments is its high selectivity for the serotonin transporter, which allows for more precise manipulation of serotonin levels in the brain. However, its relatively short half-life and potential for off-target effects may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide, including further investigation of its neuroprotective effects, its potential use in the treatment of psychiatric and neurological disorders, and its use as a tool to study the role of serotonin in the brain. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis of 6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide involves the reaction of tryptophan with thiophen-2-ylmethylamine and acetic anhydride, followed by treatment with oxalic acid and piperidine. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool to investigate the role of serotonin in the brain and as a potential treatment for various neurological and psychiatric disorders. It has also been used as a precursor to other compounds that have potential therapeutic applications.

Properties

IUPAC Name

6-oxo-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10-4-3-8(6-12-10)11(15)13-7-9-2-1-5-16-9/h1-2,5,8H,3-4,6-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOTQXEANKAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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